molecular formula C19H14O4 B14285316 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- CAS No. 138435-70-8

6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-

Cat. No.: B14285316
CAS No.: 138435-70-8
M. Wt: 306.3 g/mol
InChI Key: TUXUZHFFYZMTPW-UHFFFAOYSA-N
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Description

6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of benzo[b]naphtho[1,2-d]pyran derivatives, which are characterized by their fused ring systems and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- typically involves multi-step organic reactions. One common method includes the use of a 2-methylarenofuran as a masked salicylaldehyde, which undergoes cyclization and subsequent functional group modifications to yield the desired product . The reaction conditions often involve the use of catalysts, such as Rhodium(III), and solvents like dichloromethane or petroleum ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

138435-70-8

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

1,3-dimethoxynaphtho[2,1-c]chromen-6-one

InChI

InChI=1S/C19H14O4/c1-21-12-9-15(22-2)18-16(10-12)23-19(20)14-8-7-11-5-3-4-6-13(11)17(14)18/h3-10H,1-2H3

InChI Key

TUXUZHFFYZMTPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C3=C(C=CC4=CC=CC=C43)C(=O)O2

Origin of Product

United States

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